1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide
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Overview
Description
AB-FUBINACA has a molecular formula of C20H21FN4O2 and a molecular weight of approximately 368.4 g/mol . It is included in Schedule II of the 1971 Convention on Psychotropic Substances, indicating its controlled status .
Molecular Structure Analysis
The presence of the fluorophenyl group distinguishes AB-FUBINACA from other synthetic cannabinoids .
Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
Expedient Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : A novel synthesis approach involving 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide has been developed, showcasing a pathway to pyrrolo[1,2-b]pyridazine derivatives through tertiary butyl carbazate condensation and subsequent chalcone condensation (Sagyam et al., 2009).
Discovery of Selective Met Kinase Inhibitors : Derivatives of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including structures closely related to the queried compound, have been identified as potent and selective Met kinase inhibitors, highlighting their significance in cancer therapy (Schroeder et al., 2009).
Pyridazino[3,4-b][1,5]Benzodiazepin-5-Ones Synthesis : Starting from 3,6-dichloropyridazine-4-carboxylic acid chloride, a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones were prepared, indicating a methodological exploration into structurally diverse heterocyclic compounds with potential therapeutic uses (Heinisch et al., 1996).
Potential Biological Activities
Antibacterial Agents Synthesis : Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share a structural resemblance to the compound , have been synthesized and evaluated for their potent antibacterial activity against various Gram-positive clinical isolates, illustrating the compound's relevance in addressing antibiotic resistance challenges (Asahina et al., 2008).
Antitumor Activity Exploration : The synthesis and crystal structure determination of compounds structurally related to the queried compound, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been reported with an emphasis on their inhibitory effects on cancer cell proliferation, underscoring the compound's potential in cancer research (Hao et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound is involved in a reaction with tertiary butyl carbazate, followed by condensation with a chalcone . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biological system.
Biochemical Pathways
The compound’s involvement in the synthesis of pyrrolo[1,2-b]pyridazine derivatives suggests that it may impact related biochemical pathways .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14(16-5-3-2-4-6-16)22-20(26)18-11-12-19(25)24(23-18)13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDLISUUFNHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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